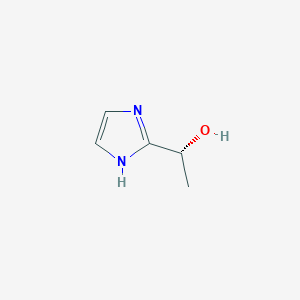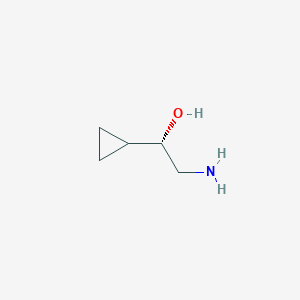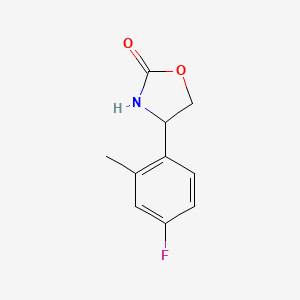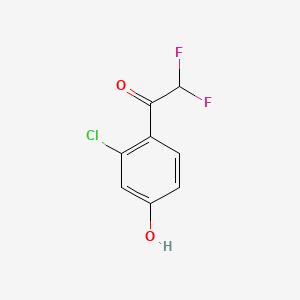
3-Amino-3-(2,6-dimethoxy-phenyl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(2,6-dimethoxy-phenyl)-propionic acid is an organic compound characterized by the presence of an amino group, a phenyl ring substituted with two methoxy groups, and a propionic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,6-dimethoxy-phenyl)-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is first converted to a corresponding nitrile through a reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Reduction: The nitrile intermediate is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride.
Formation of Propionic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing similar synthetic routes as described above but optimized for large-scale production.
Catalysts and Optimized Conditions: Employing catalysts and optimized reaction conditions to enhance yield and purity.
Purification: Implementing advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-(2,6-dimethoxy-phenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like borane.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Substituted phenyl derivatives.
Applications De Recherche Scientifique
3-Amino-3-(2,6-dimethoxy-phenyl)-propionic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-Amino-3-(2,6-dimethoxy-phenyl)-propionic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes and receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways related to inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-3-(4-hydroxy-2,6-dimethoxyphenyl)-propionic acid: Similar structure with a hydroxyl group instead of an amino group.
Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride: Similar structure with a methyl ester group.
Uniqueness
3-Amino-3-(2,6-dimethoxy-phenyl)-propionic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
282524-76-9 |
|---|---|
Formule moléculaire |
C11H15NO4 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
3-amino-3-(2,6-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-15-8-4-3-5-9(16-2)11(8)7(12)6-10(13)14/h3-5,7H,6,12H2,1-2H3,(H,13,14) |
Clé InChI |
GTLCCFJRSKMVDC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


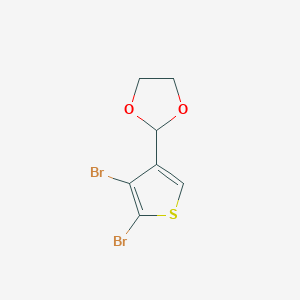


![1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride](/img/structure/B13599988.png)
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-onedihydrochloride](/img/structure/B13599998.png)
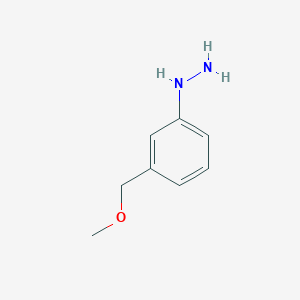
![rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]aceticacid,endo](/img/structure/B13600003.png)
![Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B13600006.png)
